(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one
Overview
Description
The compound (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one is a complex organic molecule featuring an indole core structure. This compound is characterized by its unique arrangement of indole rings and hydrazine linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one typically involves the condensation of indole-2,3-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: A precursor in the synthesis of the compound, known for its reactivity and versatility in organic synthesis.
Hydrazine derivatives: Compounds with similar hydrazine linkages, used in various chemical and biological applications.
Uniqueness
The uniqueness of (3Z)-3-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)diazenyl]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-15-13(9-5-1-3-7-11(9)17-15)19-20-14-10-6-2-4-8-12(10)18-16(14)22/h1-8,17,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOYFDLEELCYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C4C=CC=CC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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